Dynorphin (2-17)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pain Modulation

Dynorphin (2-17) interacts with specific receptors in the nervous system and may play a role in pain perception. Some research suggests it might contribute to chronic pain states []. Studies are investigating how Dynorphin (2-17) influences pain pathways and whether it could be a target for novel pain treatments [].

Neurodegenerative Diseases

There is interest in understanding the potential involvement of Dynorphin (2-17) in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research suggests that Dynorphin (2-17) levels might be altered in these conditions [, ]. However, the exact role it plays remains under investigation.

Addiction

Dynorphin (2-17) interacts with the same receptor system as some addictive drugs. Scientists are exploring how it might influence addiction processes and relapse behaviors []. This research could inform the development of medications to help with addiction treatment.

Dynorphin (2-17) is a peptide derived from the larger precursor protein prodynorphin, which is part of the endogenous opioid system. It is a fragment of the dynorphin A peptide and plays a significant role in modulating pain, stress responses, and various neurological functions. The structure of Dynorphin (2-17) consists of 16 amino acids, and it is known for its interactions with kappa-opioid receptors, contributing to its analgesic and neuroprotective effects.

The synthesis of Dynorphin (2-17) can be achieved through both biological and chemical methods. Biologically, it is produced by the enzymatic cleavage of prodynorphin in the brain and other tissues . Chemically, solid-phase peptide synthesis can be employed to create this peptide with high purity. This method allows for precise control over the sequence and modifications of the peptide, facilitating studies into its structure-function relationships.

Dynorphin (2-17) has potential applications in various fields:

- Pain Management: Due to its analgesic properties, it is studied for its potential use in treating chronic pain conditions.

- Neuroprotection: Its role in protecting neurons from excitotoxicity makes it a candidate for developing therapies for neurodegenerative diseases.

- Psychiatric Disorders: Research into its effects on mood regulation may provide insights into treatments for depression and anxiety disorders.

Interaction studies have revealed that Dynorphin (2-17) binds effectively to kappa-opioid receptors, influencing various intracellular signaling pathways. Studies indicate that it can modulate glutamate receptor activity, particularly NMDA receptors, affecting synaptic transmission dynamics . Additionally, the binding kinetics of Dynorphin (2-17) have been characterized using concentration jump experiments, providing insights into its dissociation rates and binding affinities .

Dynorphin (2-17) shares structural similarities with other opioid peptides but exhibits distinct properties that highlight its uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Dynorphin A (1-17) | 17 amino acids | Stronger affinity for kappa-opioid receptors; neurotoxic at high concentrations. |

| Leu-enkephalin | 5 amino acids | Primarily acts on mu-opioid receptors; less neurotoxic compared to dynorphins. |

| Beta-Endorphin | 31 amino acids | Acts on mu-opioid receptors; involved in pain relief and reward pathways. |

| Dynorphin B | 13 amino acids | Similar analgesic properties but different receptor interactions compared to Dynorphin (2-17). |

Dynorphin (2-17) is unique due to its specific length and composition which allows it to engage selectively with kappa-opioid receptors while also interacting with glutamate pathways in ways that other similar compounds do not.

Dynorphin (2-17), amide (porcine), is a truncated form of the endogenous opioid peptide dynorphin A (1-17). This 16-amino-acid fragment retains the sequence Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-NH₂ after removal of the N-terminal tyrosine residue (Tyr¹) and C-terminal amidation. Its systematic IUPAC name reflects this structure, though it is more commonly referenced by its abbreviated nomenclature. Synonyms include [des-Tyr¹]-dynorphin A (2-17) and Dynorphin A (2-17) amide, emphasizing its derivation from the parent peptide and post-translational modification.

Historical Perspective on Dynorphin (2-17) Discovery

The discovery of dynorphin (2-17) emerged from early investigations into opioid peptide systems. In 1981, Goldstein et al. identified dynorphin A (1-17) in porcine pituitary extracts, revealing its potent opioid activity. Subsequent studies in the 1990s explored proteolytic processing of dynorphin A, leading to the characterization of its fragments. Notably, research by Takemori et al. (1994) demonstrated that dynorphin (2-17) lacks intrinsic opioid receptor activity but retains biological functions, such as modulating morphine tolerance and withdrawal. This marked a pivotal shift in understanding non-opioid roles of dynorphin derivatives.

Relationship to Parent Peptide Dynorphin A (1-17)

Dynorphin (2-17) is a proteolytic cleavage product of dynorphin A (1-17), generated through enzymatic removal of the Tyr¹ residue. Structural and functional comparisons include:

The absence of Tyr¹ eliminates opioid receptor engagement but preserves interactions with non-opioid systems, such as anti-inflammatory pathways.

Structural Characteristics and Fundamental Properties

Primary Structure

The linear sequence (GGFLRRIRPKLKWDNQ-NH₂) contains a high proportion of basic residues (4 arginine, 2 lysine) and hydrophobic groups (e.g., phenylalanine, leucine), contributing to its amphipathic nature. Key features include:

- N-terminal truncation: Lacks Tyr¹, critical for opioid receptor binding.

- C-terminal amidation: Stabilizes the peptide against carboxypeptidase degradation.

Secondary Structure

Predicted structural elements:

- α-helix: Residues 6–12 (RRIRPKL) form a cationic α-helix, facilitating membrane interactions.

- Disordered regions: N- and C-termini exhibit flexibility, enabling conformational adaptability.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉₀H₁₄₇N₃₁O₂₀ |

| Molecular Weight | 1983.33–1984.4 Da |

| Isoelectric Point | ~10.5 (basic residues) |

| Solubility | ≥198.3 mg/mL in DMSO |

The peptide’s high isoelectric point enhances solubility in acidic buffers, while its hydrophobicity limits aqueous stability.

Synthetic Production

Dynorphin (2-17) is synthesized via solid-phase peptide synthesis (SPPS), with trifluoroacetate (TFA) as a common counterion. Purification by reversed-phase HPLC ensures >95% purity, critical for research applications.

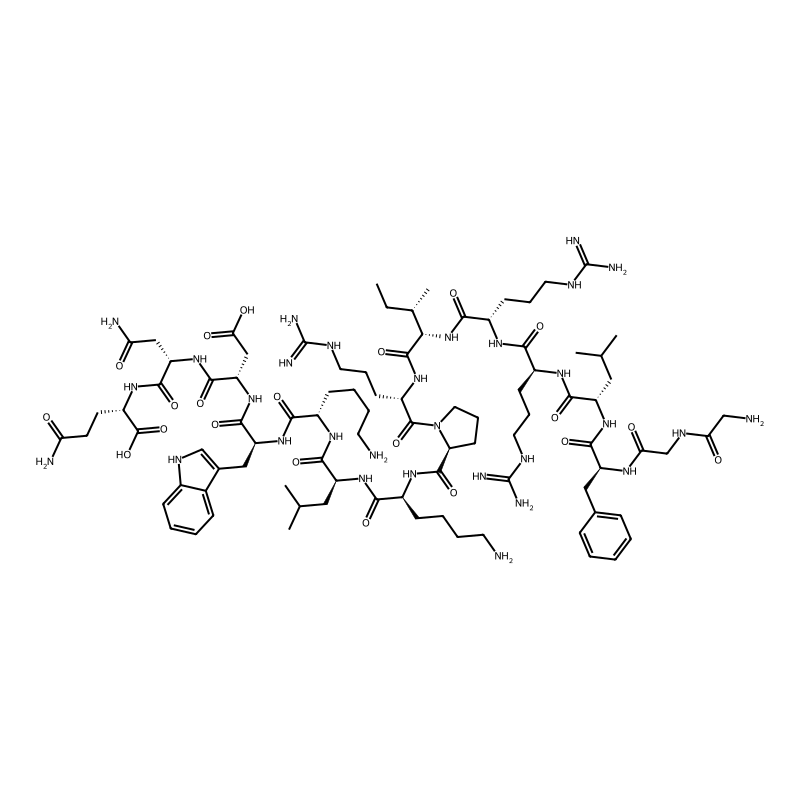

Dynorphin (2-17) represents a sixteen-amino acid peptide fragment derived from the larger dynorphin A (1-17) through selective proteolytic cleavage at the amino-terminal tyrosine residue [1] [2]. The primary sequence of this peptide, expressed in single-letter amino acid code, is GGFLRRIRPKLKWDNQ, corresponding to the three-letter designation glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-arginine-proline-lysine-leucine-lysine-tryptophan-aspartic acid-asparagine-glutamine [3] [4] [5].

The molecular formula of dynorphin (2-17) in its amide form is C₉₀H₁₄₇N₃₁O₂₀, with a calculated molecular weight ranging from 1983.33 to 1984.36 daltons depending on the specific analytical method employed [3] [4] [5]. This peptide fragment retains the Chemical Abstracts Service number 161874-98-2, distinguishing it from its parent compound dynorphin A (1-17) [3].

Table 1: Molecular Characteristics of Dynorphin (2-17)

| Property | Value |

|---|---|

| Amino Acid Sequence (One-Letter Code) | GGFLRRIRPKLKWDNQ |

| Amino Acid Sequence (Three-Letter Code) | Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln |

| Molecular Formula | C₉₀H₁₄₇N₃₁O₂₀ (amide form) |

| Molecular Weight (Da) | 1983.33-1984.36 |

| Peptide Length (Amino Acids) | 16 |

| Chemical Abstract Service Number | 161874-98-2 |

The amino acid composition analysis reveals distinctive structural characteristics that contribute to the peptide's unique biochemical properties. The sequence contains three arginine residues (18.75% of total composition) and two lysine residues (12.5%), resulting in a notably high proportion of basic amino acids (31.25% total) [6] [4] [5]. This basic character is balanced by a single negatively charged aspartic acid residue, yielding a net positive charge of +4 at physiological pH.

Table 2: Amino Acid Composition of Dynorphin (2-17)

| Amino Acid | Count | Percentage (%) | Classification |

|---|---|---|---|

| Glycine (Gly, G) | 2 | 12.50 | Small, Polar |

| Phenylalanine (Phe, F) | 1 | 6.25 | Large, Hydrophobic, Aromatic |

| Leucine (Leu, L) | 2 | 12.50 | Large, Hydrophobic |

| Arginine (Arg, R) | 3 | 18.75 | Large, Positively Charged |

| Isoleucine (Ile, I) | 1 | 6.25 | Large, Hydrophobic |

| Proline (Pro, P) | 1 | 6.25 | Small, Cyclic |

| Lysine (Lys, K) | 2 | 12.50 | Large, Positively Charged |

| Tryptophan (Trp, W) | 1 | 6.25 | Large, Hydrophobic, Aromatic |

| Aspartic Acid (Asp, D) | 1 | 6.25 | Small, Negatively Charged |

| Asparagine (Asn, N) | 1 | 6.25 | Small, Polar |

| Glutamine (Gln, Q) | 1 | 6.25 | Small, Polar |

Hydrophobic amino acids constitute 43.75% of the total composition, including two leucine residues, one isoleucine, one phenylalanine, and one tryptophan residue [4] [5]. The aromatic amino acid content, comprising phenylalanine and tryptophan, represents 12.5% of the sequence, which is lower than the parent dynorphin A (1-17) due to the absence of the amino-terminal tyrosine [7].

Comparative Analysis with Full-Length Dynorphin A

The structural relationship between dynorphin (2-17) and its parent peptide dynorphin A (1-17) represents a paradigmatic example of how selective proteolytic processing can fundamentally alter peptide function while preserving core structural elements. Dynorphin A (1-17) contains the complete sequence H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-OH, with dynorphin (2-17) representing the product of amino-terminal tyrosine cleavage [8] [9].

The removal of the amino-terminal tyrosine residue results in several critical structural and functional modifications. The molecular weight decreases from 2147.5 daltons for dynorphin A (1-17) to approximately 1984 daltons for dynorphin (2-17), representing a reduction of approximately 163 daltons corresponding to the loss of tyrosine [8] [4]. This modification fundamentally alters the peptide's receptor binding properties, as the amino-terminal tyrosine is essential for opioid receptor recognition and binding [10] [11].

Table 3: Physicochemical Properties Comparison

| Property | Dynorphin (2-17) | Dynorphin A (1-17) |

|---|---|---|

| Basic Amino Acid Content (%) | 31.25 | 29.4 |

| Hydrophobic Amino Acid Content (%) | 43.75 | 41.2 |

| Aromatic Amino Acid Content (%) | 12.5 | 17.6 |

| Net Charge (pH 7.0) | +4 | +4 |

| Theoretical Isoelectric Point (pI) | ~11.5 | ~11.8 |

| Solubility in Water (mg/mL) | >198.3 (in DMSO) | 0.80 |

| Storage Temperature (°C) | -20 | -20 |

Comparative studies have demonstrated that dynorphin (2-17) exhibits markedly different biological activities compared to the full-length peptide. While dynorphin A (1-17) functions as a potent kappa-opioid receptor agonist, dynorphin (2-17) lacks opioid receptor binding activity due to the absence of the critical amino-terminal tyrosine residue [10] [11]. This structural modification transforms the peptide from an opioid-active compound to a non-opioid bioactive molecule with distinct pharmacological properties [12] [13].

Research has established that dynorphin (2-17) represents a major biotransformation product of dynorphin A (1-17) in biological systems, particularly in human blood plasma where it accumulates during extended incubation periods [14]. The formation of dynorphin (2-17) occurs through the action of specific aminopeptidases that selectively cleave the amino-terminal tyrosine-glycine bond, representing a naturally occurring metabolic pathway for dynorphin A processing [1] [2].

Conformational Properties and Molecular Dynamics

Molecular dynamics simulations and nuclear magnetic resonance spectroscopy studies have provided detailed insights into the conformational properties of dynorphin peptides, including structural characteristics relevant to dynorphin (2-17). Computational analyses of dynorphin A (1-17) in membrane environments have revealed that the peptide adopts a tilted helical orientation when embedded in phospholipid bilayers, with the amino-terminal region forming an alpha-helical structure encompassing approximately residues 1-10 [15].

In the context of dynorphin (2-17), the absence of the amino-terminal tyrosine significantly alters the peptide's conformational behavior in membrane environments. Molecular dynamics simulations of des-tyrosine dynorphin fragments have demonstrated that the removal of tyrosine leads to deeper membrane penetration of the helical segment and reduced water penetration into the bilayer structure [7]. This conformational change reflects the important role of tyrosine in maintaining appropriate membrane-peptide interactions and positioning the pharmacologically active region near the membrane-water interface [7].

Nuclear magnetic resonance studies of dynorphin peptides bound to kappa-opioid receptors have revealed that the central portion of the molecule, corresponding to residues 5-9 in the full-length peptide (residues 4-8 in dynorphin (2-17)), forms a well-defined alpha-helical turn [16] [17]. This helical region is stabilized by medium-range and long-range nuclear Overhauser effects, indicating a relatively rigid secondary structure that is conserved even in the truncated dynorphin (2-17) fragment [16].

Structural analysis indicates that dynorphin (2-17) retains the central helical turn region that encompasses the phenylalanine-leucine-arginine-arginine-isoleucine sequence (residues 3-7 in the (2-17) numbering system). This helical segment represents a critical structural motif that contributes to the peptide's ability to interact with various molecular targets, including glutamate receptors and membrane components [16] [17].

The conformational flexibility of the amino and carboxyl termini in dynorphin (2-17) contrasts with the structured central region. Nitrogen-15 relaxation studies have demonstrated that the terminal regions exhibit higher mobility compared to the central helical turn, indicating that these regions are flexibly disordered and capable of adopting multiple conformations [16] [18]. This conformational flexibility may contribute to the peptide's ability to interact with diverse molecular targets through induced-fit mechanisms.

Physiochemical Characteristics

The physiochemical properties of dynorphin (2-17) reflect its unique amino acid composition and structural characteristics. The peptide exhibits a high isoelectric point of approximately 11.5, attributed to the predominance of basic amino acid residues and the absence of acidic residues beyond the single aspartic acid [4] [5]. This alkaline character significantly influences the peptide's behavior in aqueous solutions and its interactions with negatively charged membrane surfaces.

Solubility characteristics of dynorphin (2-17) demonstrate favorable dissolution properties in organic solvents, with reported solubility exceeding 198.3 milligrams per milliliter in dimethyl sulfoxide [3] [19]. This enhanced solubility in organic media compared to aqueous solutions reflects the peptide's amphiphilic nature, combining hydrophobic amino acid residues with charged basic residues [19] [20].

The peptide's stability profile under storage conditions indicates excellent long-term preservation when maintained as a lyophilized powder at minus twenty degrees Celsius. Commercial preparations typically achieve purity levels exceeding 95% as determined by high-performance liquid chromatography analysis [4] [5]. The lyophilized form appears as a white solid that may manifest as a powder, gel, or film depending on processing conditions [21].

Reconstitution protocols recommend adding solvent directly to lyophilized material followed by vigorous vortexing to ensure complete dissolution. Some preparations may require additional measures such as gentle warming in a 45-60 degree Celsius water bath, sonication, or rapid stirring to achieve complete solubilization [20] [21].

The peptide's amphiphilic character, determined by the distribution of hydrophobic and hydrophilic residues throughout the sequence, influences its interactions with biological membranes and protein targets. The presence of multiple basic residues creates potential sites for electrostatic interactions with negatively charged molecular surfaces, while the hydrophobic residues facilitate insertion into lipophilic environments [6] [7].

Structural Stability and Degradation Patterns

The stability profile of dynorphin (2-17) exhibits distinct characteristics that differentiate it from other dynorphin fragments and contribute to its biological activity patterns. In human blood plasma, dynorphin (2-17) demonstrates enhanced stability compared to shorter dynorphin fragments, with the peptide continuing to accumulate during extended incubation periods of up to four hours [14]. This enhanced stability represents a significant improvement over dynorphin A (1-13) and dynorphin A (1-10), which undergo rapid biotransformation with half-lives of less than one minute and ten minutes, respectively [14].

The degradation patterns of dynorphin (2-17) in biological systems involve multiple enzymatic pathways, each targeting specific peptide bonds within the sequence. Neuroblastoma cell membrane preparations demonstrate the presence of trypsin-like enzymes that cleave dynorphin (2-17) at two primary sites: the arginine6-arginine7 bond and the lysine11-leucine12 bond [22]. These cleavage sites correspond to positions of paired basic residues, indicating that endopeptidases with specificity for basic amino acid sequences represent the primary degradative mechanisms [22].

Table 4: Structural Stability and Degradation Patterns

| Condition/Medium | Half-life/Stability | Primary Degradation Pattern |

|---|---|---|

| Human Blood Plasma (in vitro) | Accumulates during 4h incubation | Product of Dynorphin A (1-17) cleavage |

| Rat Brain Membranes | Relatively stable (des-Tyr product) | N-terminal tyrosine removal product |

| Neuroblastoma Cell Membranes | Cleaved at Arg⁶-Arg⁷ and Lys¹¹-Leu¹² bonds | Endopeptidase cleavage at basic residues |

| Pulmonary Artery Endothelial Cells | Minimal degradation observed | Limited aminopeptidase activity |

| Lyophilized Powder Storage | Stable at -20°C for months | No degradation under proper storage |

Pulmonary artery endothelial cells demonstrate limited capacity for dynorphin (2-17) degradation under in vitro conditions, suggesting that this peptide fragment exhibits enhanced resistance to aminopeptidase-mediated cleavage compared to other dynorphin variants [23]. This stability characteristic may contribute to the peptide's biological activity by ensuring sufficient duration of action at target sites [23].

Brain tissue preparations reveal specific aminopeptidase activities capable of processing dynorphin (2-17), with puromycin-sensitive aminopeptidase and aminopeptidase M showing affinity for longer dynorphin-related peptides [24]. The degradation kinetics indicate that both enzymes exhibit higher affinity for extended dynorphin fragments compared to shorter peptides, with dissociation constants for dynorphin A (1-17) in the 23-30 nanomolar range [24].

The structural features that contribute to dynorphin (2-17) stability include the absence of the amino-terminal tyrosine, which eliminates a primary site for aminopeptidase attack, and the presence of internal proline residues that may impede certain proteolytic activities [14] [1]. The four-amino acid extension at the carboxyl terminus, compared to dynorphin A (1-13), appears to provide additional protection against enzymatic degradation by preserving a natural hairpin structure near the carboxyl-terminal region [14].

Prodynorphin Processing Pathways

Dynorphin (2-17) is derived from the larger precursor protein prodynorphin through a series of sequential proteolytic cleavages mediated by specific prohormone convertases [1] [2]. The initial processing of prodynorphin occurs within secretory vesicles in neuroendocrine cells, where proprotein convertase 2 (PC2) serves as the primary enzyme responsible for generating multiple active peptides including dynorphin A, dynorphin B, and α-neoendorphin [1] [3].

The processing pathway begins with the cleavage of prodynorphin at paired basic residue sites, specifically at lysine-arginine (Lys-Arg) and arginine-arginine (Arg-Arg) sequences [3] [4]. Prohormone convertase 1 (PC1) and PC2 demonstrate overlapping but distinct substrate preferences, with PC2 showing enhanced activity toward sequences containing tryptophan, tyrosine, or proline residues at the P1' or P2' positions [3] [5]. This specificity is crucial for the generation of dynorphin (2-17) from its immediate precursor dynorphin A (1-17).

The conversion of dynorphin A (1-17) to dynorphin (2-17) occurs through rapid amino-terminal cleavage of the tyrosine residue at position 1 [6]. This cleavage is mediated by specific aminopeptidases that recognize the N-terminal tyrosine-glycine bond, resulting in the loss of the opioid-binding tyrosine residue and the generation of the non-opioid fragment dynorphin (2-17) [6] [7].

Enzymatic Generation Mechanisms from Dynorphin A

The enzymatic conversion of dynorphin A (1-17) to dynorphin (2-17) involves multiple enzyme systems operating in a coordinated manner. The primary mechanism involves aminopeptidase-mediated cleavage at the N-terminus, specifically targeting the Tyr1-Gly2 peptide bond [6] [8]. This cleavage occurs with remarkable rapidity, with in vivo studies demonstrating complete conversion within minutes of dynorphin A administration [6].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry studies have revealed that dynorphin (2-17) represents a major processed product of dynorphin A (1-17) in biological systems, continuing to accumulate during extended incubation periods [9]. The stability of dynorphin (2-17) relative to its precursor dynorphin A (1-17) is significantly enhanced, with half-lives extending from less than one minute for dynorphin A (1-13) to several hours for dynorphin (2-17) [9] [10].

The enzymatic machinery responsible for dynorphin (2-17) generation demonstrates tissue-specific expression patterns. In brain tissue, the conversion is primarily mediated by PC1 and PC2 operating within secretory vesicles [11]. However, in peripheral tissues such as blood plasma, carboxypeptidase N and aminopeptidase M become the predominant enzymes involved in the sequential processing of dynorphin precursors [8].

Proteolytic Regulation and Processing Enzymes

The proteolytic processing of prodynorphin and subsequent generation of dynorphin (2-17) is regulated by a complex network of enzymes with distinct substrate specificities and tissue distributions. The serine proteases PC1 and PC2 represent the primary endopeptidases responsible for the initial cleavage events [3] [4]. These enzymes exhibit calcium-dependent activity and are specifically enriched in peptide-containing secretory vesicles [3].

PC1 demonstrates preferential cleavage at the C-terminal side of dibasic residues, with enhanced activity toward lysine-arginine sequences [4] [11]. The enzyme shows a pH optimum of 7.0-7.5 and requires calcium ions for optimal activity [4]. In contrast, PC2 exhibits broader substrate specificity and can process substrates containing single basic residues under certain conditions [3] [11].

The cysteine proteases cathepsin L and cathepsin V contribute to prodynorphin processing through their ability to cleave between dibasic residues and at the N-terminal side of basic residue pairs [4]. These enzymes demonstrate distinct cleavage preferences, with cathepsin L showing 10-fold higher specific activity than cathepsin V [4]. The proteases preferentially cleave substrates containing hydrophobic residues such as leucine, tryptophan, phenylalanine, and tyrosine at the P2 position [4].

A specialized enzyme known as dynorphin converting enzyme (DCE) has been identified in cerebrospinal fluid, exhibiting unique specificity for dynorphin peptides [12]. This thiol protease demonstrates a pH optimum of 8.0 and shows preferential activity toward larger dynorphin peptides, including dynorphin A (1-17) [12]. The enzyme's activity is inhibited by dynorphin fragments in the following order of potency: dynorphin A (1-13) > dynorphin A (2-13) > dynorphin A (1-17) > dynorphin A (2-17) [7].

Metabolic Fate in Biological Systems

The metabolic fate of dynorphin (2-17) varies significantly across different biological systems, with distinct enzymatic profiles and half-lives observed in various tissues. In blood plasma, dynorphin (2-17) undergoes rapid degradation primarily through the action of exopeptidases, with carboxypeptidases accounting for approximately 50% of the metabolic activity and aminopeptidases contributing 35% [8] [10].

The major plasma metabolites of dynorphin (2-17) include dynorphin A (2-13), dynorphin A (2-12), dynorphin A (3-13), dynorphin A (3-12), dynorphin A (4-12), and dynorphin A (4-8) [8]. These metabolites are generated through sequential amino acid removal from both the N-terminal and C-terminal ends of the peptide. The half-lives of these metabolites in plasma range from 0.5 to 4 minutes, with significant inter-individual variability of approximately 30% [8].

In cerebrospinal fluid, the metabolic profile differs markedly from that observed in plasma due to the absence of carboxypeptidase N and the presence of specialized neuropeptide-processing enzymes [10]. The dynorphin converting enzyme plays a predominant role in cerebrospinal fluid metabolism, generating dynorphin A (1-6) as the major metabolite [10]. This tissue-specific enzyme distribution results in extended half-lives for dynorphin (2-17) in cerebrospinal fluid compared to plasma, ranging from 5 to 15 minutes [10].

Brain tissue demonstrates the most complex metabolic profile for dynorphin (2-17), with multiple enzyme systems contributing to peptide processing [11]. The prohormone convertases PC1 and PC2 maintain primary responsibility for initial cleavage events, while cathepsin L and other cysteine proteases contribute to secondary processing [11]. The half-life of dynorphin (2-17) in brain tissue extends to 30-60 minutes, reflecting the specialized enzyme environment and reduced proteolytic activity compared to peripheral tissues [11].

Regional variations in dynorphin (2-17) metabolism within the central nervous system have been documented, with the striatum, hypothalamus, and substantia nigra showing distinct metabolic profiles [13] [14]. These regional differences reflect the differential expression of processing enzymes and the specific physiological roles of dynorphin peptides in different brain regions.

Analytical Detection Methods in Biological Matrices

The analytical detection of dynorphin (2-17) in biological matrices presents unique challenges due to the peptide's low physiological concentrations and rapid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for dynorphin (2-17) quantification, offering detection limits as low as 0.16 pg/mL in human serum [15] [13]. This sensitivity represents a 4000-fold improvement over previously published techniques and enables quantification at physiologically relevant concentrations [15].

The LC-MS/MS methodology employs proteolytic digestion with the metalloendopeptidase lysine-N to generate fragments with enhanced mass spectrometric sensitivity and specificity [13]. A gradient separation technique utilizing a Luna Omega Polar C18 column at room temperature achieves baseline separation of dynorphin (2-17) from related peptides within 15 minutes [13]. The method demonstrates excellent precision and accuracy, with sample recovery exceeding 90% from serum matrices [15].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) provides an alternative approach for dynorphin (2-17) detection, offering rapid analysis times of approximately 5 minutes per sample [16] [17]. The technique utilizes α-cyano-4-hydroxycinnamic acid as the optimal matrix and achieves detection limits of 10 femtomoles in aqueous solutions [16]. The method's tolerance for sample impurities makes it particularly suitable for direct analysis of biological extracts without extensive purification [16].

Capillary electrophoresis coupled with laser-induced fluorescence detection represents a highly sensitive analytical approach for dynorphin (2-17) quantification [18] [19]. The methodology employs pre-column derivatization with naphthalene-2,3-dicarboxaldehyde and sodium cyanide to generate fluorescent 1-cyanobenzoic[f]isoindole derivatives [18]. Fused silica capillaries coated with polydiallyldimethylammonium chloride minimize unwanted peptide adsorption and enable reproducible separations [18].

Electrochemical detection methods utilizing microimmunoelectrodes offer subsecond temporal resolution for dynorphin (2-17) monitoring [20]. The technique employs square-wave voltammetry to oxidize tyrosine residues in dynorphin fragments, providing real-time monitoring capabilities essential for studying rapid peptide metabolism [20]. However, the method's selectivity is limited by the presence of other tyrosine-containing peptides in biological samples [20].

Immunoassay-based methods, including enzyme-linked immunosorbent assay (ELISA), provide excellent sensitivity for dynorphin (2-17) detection with limits of detection approaching 0.1 pg/mL [13]. However, these methods suffer from cross-reactivity issues with related dynorphin peptides and require extensive validation to ensure specificity [13]. The multi-step nature of immunoassays also limits their throughput compared to chromatographic methods [13].

Imaging mass spectrometry techniques enable spatial localization of dynorphin (2-17) within tissue sections while maintaining quantitative capabilities [14] [21]. MALDI-TOF imaging mass spectrometry provides unbiased assessment of prodynorphin-derived peptides with detection limits of approximately 1 picomole per 10-micrometer tissue section [14]. This approach has proven particularly valuable for studying the regional distribution of dynorphin (2-17) in brain tissue and identifying pathological changes in peptide levels [21].